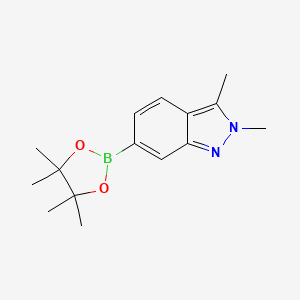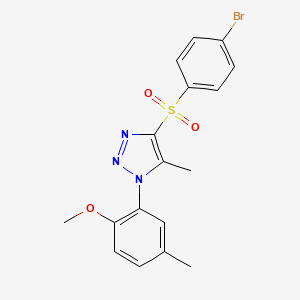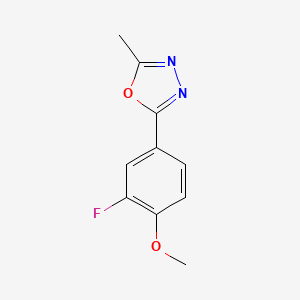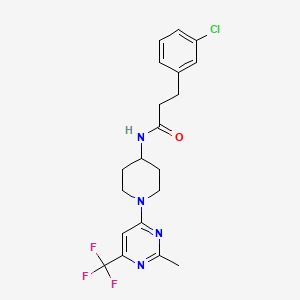
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boronic ester derivative commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical transformations.
作用机制
Target of Action
The primary targets of 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester are organic synthesis reactions, particularly those involving the Suzuki–Miyaura cross-coupling . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that the compound’s stability and solubility can be influenced by the conversion to different salts .
Result of Action
The result of the compound’s action is the formation of new bonds in organic synthesis . For instance, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 2,3-Dimethyl-2H-indazole-6-boronic acid pinacol ester can be influenced by environmental factors such as temperature and the presence of other reagents . For example, the protodeboronation process is carried out at 80°C . Additionally, the compound’s stability can be affected by the presence of different salts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves the reaction of 2,3-dimethyl-2H-indazole with a boronic acid derivative in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and a catalyst like palladium. The pinacol ester is introduced to protect the boronic acid group, which can be achieved through esterification reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMSO.
Protodeboronation: Bases like sodium hydroxide or acids like hydrochloric acid.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon.
Oxidation and Reduction: Boronic acids or boranes.
科学研究应用
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic ester with similar reactivity but different structural features.
Uniqueness
2,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is unique due to its indazole core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and bioactive molecules .
属性
IUPAC Name |
2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-12-8-7-11(9-13(12)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHSAUSROENNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C(=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)
![2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2760741.png)


![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)
![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2760746.png)
![2-{[2-(2-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2760747.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)



![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)

